molecular formula C12H14O B141695 Cyclopropyl 3,5-dimethylphenyl ketone CAS No. 150668-38-5

Cyclopropyl 3,5-dimethylphenyl ketone

Cat. No.: B141695
CAS No.: 150668-38-5
M. Wt: 174.24 g/mol
InChI Key: LFFWDNXVIRVMPW-UHFFFAOYSA-N
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Description

Cyclopropyl 3,5-dimethylphenyl ketone, also known as this compound, is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Oxidation of Cyclopropane Derivatives

Cyclopropyl 3,5-dimethylphenyl ketone, due to its cyclopropane core, is of interest in the oxidation of cyclopropane-containing compounds into cyclopropylketones. This process is a direct approach towards carbonylcyclopropanes, avoiding unnecessary synthetic stages and aligning with the requirements of atom economy. The oxidation of cyclopropane derivatives employs powerful oxidants like ozone, dioxiranes, CrO3, and various catalytic systems based on transition metals, where RuO4 and TFDO have been identified as selective and potentially soft oxidants, demonstrating the importance of such structural units in synthetic organic chemistry (Sedenkova et al., 2018).

Catalysis and Synthetic Applications

N-heterocyclic silylene (NHSi) transition metal complexes, which can be derived from structures similar to this compound, have seen use in various catalytic transformations. These complexes have been involved in processes such as Heck or Suzuki type coupling, alkyne cyclotrimerisation, and ketone hydrosilylation. This highlights the versatility and emerging applications of cyclopropane derivatives in catalysis (Blom et al., 2014).

Development of Sustainable Jet Fuels

The cyclopropane core, similar to that in this compound, has been explored in the context of developing sustainable energy solutions, particularly for jet fuels. The conversion of biomass-derived small molecules to cycloalkanes, which include cyclopropyl derivatives, offers a path to bio-based fuels with enhanced properties such as increased density and higher volumetric heat of combustion. This research underscores the potential of cyclopropane derivatives in advancing sustainable aviation fuel technologies (Muldoon & Harvey, 2020).

Mechanism of Action

The mechanism of action of cyclopropyl ketones involves a concerted asynchronous ring-opening transition state. The resulting alkylnickel(II) intermediate can then be engaged by aryl-, alkenyl-, and alkylzinc reagents to furnish cross-coupled products .

Safety and Hazards

Cyclopropyl phenyl ketone is classified as a combustible liquid. It is advised to keep it away from heat, sparks, open flames, and hot surfaces. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction .

Properties

IUPAC Name

cyclopropyl-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-5-9(2)7-11(6-8)12(13)10-3-4-10/h5-7,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFWDNXVIRVMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478491
Record name Cyclopropyl(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150668-38-5
Record name Cyclopropyl(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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